rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride
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Overview
Description
rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride: is a chemical compound with significant interest in various fields of research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to a cyclohexane ring.
Preparation Methods
The synthesis of rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride typically involves multiple steps. One common method includes the fluorination of cyclohexane derivatives followed by sulfonylation. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride can be compared with other similar compounds, such as:
rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
rac-(1R,2R)-2-(trifluoromethyl)cyclobutyl methanesulfonyl chloride: Contains a trifluoromethyl group and a cyclobutyl ring.
rac-(1R,2R)-2-methylcyclopentyl methanesulfonyl chloride: Features a methyl group and a cyclopentyl ring
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H10ClFO2S |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
IAGUHAITTUUZQV-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)F)S(=O)(=O)Cl |
Canonical SMILES |
C1CCC(C(C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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